molecular formula C7H7N3OS B1450817 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 67831-83-8

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No. B1450817
CAS RN: 67831-83-8
M. Wt: 181.22 g/mol
InChI Key: YLZXOIATWSHVDK-UHFFFAOYSA-N
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Description

“2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a type of privileged heterocyclic scaffold capable of providing ligands for several receptors in the body . It has a molecular formula of C5H6N2OS, an average mass of 142.179 Da, and a monoisotopic mass of 142.020081 Da .


Molecular Structure Analysis

The molecular structure of “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” includes a pyrimidine ring fused with a pyrrole ring, with a methylthio group attached . This structure is similar to nitrogen bases present in DNA and RNA .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the regioselective synthesis of N-monomethyl derivatives of 7-deazahypoxanthine. This involves methylation processes and phase-transfer methylation leading to various isomers like the N-7-methyl isomer (Seela, Bussmann & Götze, 1982).
  • It's also involved in the synthesis of certain 6-substituted and 2,6-disubstituted 2'-deoxytubercidins, which are significant in biochemical research (Cottam et al., 1985).

Biological and Pharmacological Research

  • Some derivatives of this compound have fungicidal properties, as indicated in the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids (Tumkevičius, Urbonas & Vainilavicius, 2000).
  • In the field of cancer research, certain 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols demonstrated cytotoxic activity against cancer cell lines, highlighting their potential in anticancer drug development (Harsha et al., 2018).

Chemical Reactions and Transformations

  • Research on the spontaneous opening of the pyrimidine ring in pyrrolo[2,3-d]pyrimidines after intramolecular acylation provides insights into the chemical behavior and potential applications in synthetic chemistry (Rosemeyer et al., 1985).
  • The compound is also involved in the synthesis of various pyrimidine nucleosides, which are important in nucleic acid chemistry and biochemistry (Winkley, 1970).

Safety And Hazards

When handling “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of “2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications . Given their resemblance to nitrogen bases present in DNA and RNA, these compounds could have potential applications in medicinal chemistry .

properties

IUPAC Name

2-methylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZXOIATWSHVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987175
Record name 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol

CAS RN

67831-83-8
Record name 67831-83-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Musumeci, AL Fallacara, C Brullo, G Grossi… - European Journal of …, 2017 - Elsevier
In the last few years, several pyrrolo-pyrimidine derivatives have been either approved by the US FDA and in other countries for the treatment of different diseases or are currently in …
Number of citations: 25 www.sciencedirect.com

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